4-Methoxynaphthalene-1-carboxamide
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Overview
Description
4-Methoxynaphthalene-1-carboxamide is an organic compound belonging to the class of naphthalene derivatives It is characterized by a methoxy group (-OCH₃) attached to the fourth position of the naphthalene ring and a carboxamide group (-CONH₂) at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxynaphthalene-1-carboxamide typically involves the amidation of 4-methoxynaphthalene-1-carboxylic acid. This can be achieved through several methods:
Activation of Carboxylic Acid: The carboxylic acid can be activated using reagents like thionyl chloride (SOCl₂) to form the corresponding acid chloride, which then reacts with ammonia or an amine to yield the carboxamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Electrophilic reagents like halogens (Br₂, Cl₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
4-Methoxynaphthalene-1-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxynaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Methoxynaphthalene-1-carboxylic acid: The precursor to 4-Methoxynaphthalene-1-carboxamide.
Naphthalene-1-carboxamide: Lacks the methoxy group, leading to different chemical and biological properties.
4-Methoxynaphthalene-1-amine: Similar structure but with an amine group instead of a carboxamide.
Uniqueness: this compound is unique due to the presence of both the methoxy and carboxamide groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
CAS No. |
112750-56-8 |
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Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4-methoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C12H11NO2/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7H,1H3,(H2,13,14) |
InChI Key |
XTOKOUSVALEYKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)N |
Origin of Product |
United States |
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